Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)-
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Overview
Description
N,N-Dimethyl-2-((4-(pyrimidin-4-yl)phenyl)thio)ethanamine is a chemical compound that belongs to the class of thioethers It features a pyrimidine ring attached to a phenyl group, which is further connected to an ethanamine moiety through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((4-(pyrimidin-4-yl)phenyl)thio)ethanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Thioether Formation: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a thiol group reacts with a halogenated aromatic compound.
Ethanamine Attachment: The final step involves the alkylation of the thioether with N,N-dimethylethanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((4-(pyrimidin-4-yl)phenyl)thio)ethanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanamines.
Scientific Research Applications
N,N-Dimethyl-2-((4-(pyrimidin-4-yl)phenyl)thio)ethanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((4-(pyrimidin-4-yl)phenyl)thio)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the thioether linkage provides flexibility and enhances binding affinity . The compound may modulate signaling pathways by inhibiting or activating key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-(pyridin-4-yl)ethanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N,N-Dimethyl-2-(4-methylphenyl)ethanamine: Similar structure but with a methyl-substituted phenyl ring.
Uniqueness
N,N-Dimethyl-2-((4-(pyrimidin-4-yl)phenyl)thio)ethanamine is unique due to the presence of both a pyrimidine ring and a thioether linkage, which confer distinct chemical and biological properties. The combination of these features enhances its potential as a versatile scaffold for drug design and materials development .
Properties
CAS No. |
117269-55-3 |
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Molecular Formula |
C14H17N3S |
Molecular Weight |
259.37 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-pyrimidin-4-ylphenyl)sulfanylethanamine |
InChI |
InChI=1S/C14H17N3S/c1-17(2)9-10-18-13-5-3-12(4-6-13)14-7-8-15-11-16-14/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
HNPUZYTYTIYNIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=CC=C(C=C1)C2=NC=NC=C2 |
Origin of Product |
United States |
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